N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory, analgesic, and anti-ulcerogenic properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized through C-C coupling methodology in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, elemental analysis can be used to determine the carbon, hydrogen, and nitrogen content of the compound .Scientific Research Applications
Synthesis and Antimicrobial Screening
A notable application of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride includes their synthesis and evaluation for antimicrobial activities. Jagtap et al. (2010) synthesized novel compounds involving fluoro substituted sulphonamide benzothiazole comprising thiazole and screened them for antimicrobial activity. These compounds, owing to their benzothiazole and sulphonamide constituents, showed significant therapeutic potential and were evaluated for a range of biodynamic properties, suggesting their potential application in developing potent biodynamic agents with antimicrobial capabilities Jagtap et al., 2010.
Fluorogenic Chemodosimetric Behaviors
Another research area explores the fluorogenic chemodosimetric behaviors of benzothiazole derivatives. Song et al. (2006) investigated a thioamide derivative of 8-hydroxyquinoline-benzothiazole, which exhibited highly selective fluorescence-enhancing properties in the presence of Hg2+ ions. This selectivity and sensitivity in signaling behavior highlight the potential of such compounds in developing highly selective sensors for metal ions, which could have applications in environmental monitoring and biochemical assays Song et al., 2006.
Antimycobacterial Activities
Compounds with fluorinated benzothiazole structures have also been synthesized and evaluated for their antimycobacterial activities. Sathe et al. (2011) developed fluorinated benzothiazolo imidazole compounds and tested their antimicrobial activity, demonstrating promising results against various microbial strains. This suggests the utility of such compounds in the development of new antimicrobial agents, particularly against resistant strains of bacteria Sathe et al., 2011.
Synthesis and Anticancer Evaluation
In the realm of anticancer research, benzazole derivatives have been synthesized and evaluated for their potential anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides containing benzazole and evaluated them against various cancer cell lines. Some of these compounds exhibited moderate to excellent anticancer activity, indicating the potential of benzazole derivatives in the development of novel anticancer agents Ravinaik et al., 2021.
Mechanism of Action
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S.ClH/c1-29-18-12-15(13-19(30-2)21(18)31-3)22(28)27(7-6-26-8-10-32-11-9-26)23-25-17-5-4-16(24)14-20(17)33-23;/h4-5,12-14H,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPUOUVZYWAKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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